1-Methoxy-4-(3-methoxyprop-1-enyl)benzene
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Overview
Description
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene, also known as cis-Anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole and is characterized by a methoxy group attached to a benzene ring, along with a propenyl group. This compound is commonly found in essential oils of various plants, such as anise and fennel, and is known for its sweet, aromatic fragrance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene can be synthesized through several methods. One common approach involves the methylation of 4-hydroxypropiophenone followed by a Wittig reaction to introduce the propenyl group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like anise and fennel. The compound is then isolated and purified through distillation and crystallization processes .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the para position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Anisaldehyde, anisic acid.
Reduction: 1-Methoxy-4-(3-methoxypropyl)benzene.
Substitution: Para-substituted derivatives such as para-bromoanisole.
Scientific Research Applications
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(3-methoxyprop-1-enyl)benzene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic Properties: The compound modulates pain pathways by interacting with opioid receptors and other pain-related targets.
Comparison with Similar Compounds
1-Methoxy-4-(3-methoxyprop-1-enyl)benzene can be compared with other similar compounds, such as:
Properties
CAS No. |
53484-53-0 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methoxy-4-(3-methoxyprop-1-enyl)benzene |
InChI |
InChI=1S/C11H14O2/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h3-8H,9H2,1-2H3 |
InChI Key |
UDDCFRISFQHVLR-UHFFFAOYSA-N |
Canonical SMILES |
COCC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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